molecular formula C14H16F3NO B14158016 2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide CAS No. 397845-87-3

2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide

Cat. No.: B14158016
CAS No.: 397845-87-3
M. Wt: 271.28 g/mol
InChI Key: FTALHASYUSTDAD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide is a chemical compound with the molecular formula C14H16F3NO It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a cyclopentyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable phenylcyclopentylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

2,2,2-Trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl and cyclopentyl groups may contribute to binding affinity and specificity for certain receptors or enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality but lacking the phenyl and cyclopentyl groups.

    2,2,2-Trifluoro-N-methylacetamide: Another related compound with a methyl group instead of the phenylcyclopentyl moiety.

Uniqueness

2,2,2-Trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide is unique due to the combination of its trifluoromethyl, phenyl, and cyclopentyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in drug design or materials science.

Properties

CAS No.

397845-87-3

Molecular Formula

C14H16F3NO

Molecular Weight

271.28 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide

InChI

InChI=1S/C14H16F3NO/c15-14(16,17)12(19)18-10-13(8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,19)

InChI Key

FTALHASYUSTDAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC(=O)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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